molecular formula C12H17N3O2 B13382564 N-Hydroxy-2-morpholino-2-phenylacetimidamide

N-Hydroxy-2-morpholino-2-phenylacetimidamide

Cat. No.: B13382564
M. Wt: 235.28 g/mol
InChI Key: AQRTZFFNNHGAHH-UHFFFAOYSA-N
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Description

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine: is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28228 g/mol This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine typically involves the reaction of morpholine with a suitable phenyl acetamidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods: Industrial production of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-Hydroxy-2-(morpholin-4-yl)-2-phenylethanimidamide
  • N-Hydroxy-2-morpholin-4-yl-2-phenylacetamide

Comparison: N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the morpholine ring can enhance its solubility and reactivity, while the phenyl group can contribute to its stability and potential biological activity .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14)

InChI Key

AQRTZFFNNHGAHH-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C(C2=CC=CC=C2)/C(=N\O)/N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=NO)N

Origin of Product

United States

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